(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: An In-Depth Technical Guide
(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: An In-Depth Technical Guide
Foreword: The Crucial Role of Stereochemistry in Modern Chemistry
In the intricate world of chemical synthesis, particularly within pharmaceutical and materials science, the precise three-dimensional arrangement of atoms—stereochemistry—is paramount. The biological activity of a drug, the properties of a polymer, or the efficacy of a catalyst can be profoundly influenced by its chirality. (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone stands as a pillar in the field of asymmetric synthesis, serving as a robust and reliable chiral auxiliary.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of this versatile molecule. We will delve into its fundamental chemical properties, elucidate the mechanisms of stereocontrol, and provide detailed, field-tested protocols to empower your synthetic endeavors.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is the foundation for its effective application. These properties dictate everything from storage and handling to reaction setup and purification.
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol [3] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 252 - 256 °C[1] |
| Boiling Point | 475.70 °C[4] |
| Flash Point | 241.50 °C[4] |
| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate. |
Key Insights: The high melting point of this compound indicates a stable crystalline structure, which simplifies handling and weighing in a laboratory setting. Its solubility profile makes it compatible with a wide array of solvents typically used in organic synthesis.
The Mechanism of Stereocontrol: A Symphony of Steric and Electronic Effects
The remarkable ability of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone to direct the stereochemical outcome of reactions lies in its unique structure. When acylated and subsequently treated with a strong base, it forms a rigid enolate intermediate. The bulky isopropyl and diphenyl groups create a chiral environment that sterically hinders one face of the enolate, forcing incoming electrophiles to approach from the less hindered side.[2][5] This results in a highly diastereoselective bond formation.
Asymmetric Alkylation Workflow:
Caption: General workflow for asymmetric alkylation using an Evans auxiliary.
The formation of a chelated transition state, often involving a lithium or boron atom, further rigidifies the system and enhances the facial selectivity of the electrophilic attack.[6][7] The predictability of this stereochemical outcome is a key reason for the widespread use of this chiral auxiliary.
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of an asymmetric alkylation reaction.
Acylation of the Chiral Auxiliary
Objective: To attach the desired acyl group to the nitrogen of the oxazolidinone.
Materials:
-
(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add n-BuLi solution dropwise, maintaining the low temperature.
-
After stirring for 15-30 minutes, add the acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by column chromatography.
Diastereoselective Alkylation
Objective: To introduce a new stereocenter via a diastereoselective alkylation of the enolate.
Materials:
-
N-acyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add the strong base dropwise to form the enolate.
-
After stirring for 30-60 minutes at -78 °C, add the electrophile.
-
Continue stirring at low temperature until the reaction is complete.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Perform an aqueous workup and extract the product.
-
Purify the alkylated product by column chromatography.
Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the desired enantiomerically enriched product.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF) and water
-
Sodium sulfite solution
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water and cool to 0 °C.
-
Add a solution of LiOH and H₂O₂.
-
Stir the reaction at 0 °C until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Isolate the chiral product (e.g., a carboxylic acid) by extraction.
-
The chiral auxiliary can often be recovered from the reaction mixture for reuse.
Note on Cleavage: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a mild and effective method for cleaving the auxiliary to yield the corresponding carboxylic acid while preserving the newly formed stereocenter.[10]
Spectroscopic Data for Characterization
Accurate characterization of the chiral auxiliary and its derivatives is crucial for ensuring purity and confirming the success of each synthetic step.
| Spectroscopic Data | (R)-(+)-4-Isopropyl-2-oxazolidinone (a related Evans auxiliary) |
| ¹H NMR (CDCl₃, ppm) | δ 4.25 (m, 1H), 4.05 (m, 1H), 3.90 (m, 1H), 2.35 (m, 1H), 0.90 (d, 3H), 0.85 (d, 3H)[11] |
| ¹³C NMR (CDCl₃, ppm) | δ 159.5, 69.0, 58.5, 28.5, 18.0, 14.5[12] |
Note: The provided spectroscopic data is for a similar, simpler Evans auxiliary. The spectra for (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone will be more complex due to the presence of the phenyl groups.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone and the reagents used in its reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents and reagents.
-
Reactivity: Be aware of the reactivity of the reagents used, particularly strong bases like n-BuLi and LDA, which are pyrophoric and moisture-sensitive.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[14][15]
Conclusion and Future Outlook
(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its ability to induce high levels of stereoselectivity in a predictable manner has made it invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][16] As the demand for enantiomerically pure compounds continues to grow, the importance of reliable and well-understood chiral auxiliaries like this one will only increase. Future research may focus on developing even more efficient and sustainable methods for the use and recycling of such auxiliaries, further solidifying their place in the landscape of asymmetric synthesis.
References
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. (n.d.). Retrieved from [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019). Retrieved from [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023). Retrieved from [Link]
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Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ACS Figshare. (2019). Retrieved from [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]
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Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed. (2010). Retrieved from [Link]
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Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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evans enolate alkylation-hydrolysisx. (n.d.). Retrieved from [Link]
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(R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one - NIH. (n.d.). Retrieved from [Link]
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Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024). Retrieved from [Link]
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AJ C - K.T.H.M. College. (n.d.). Retrieved from [Link]
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SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2011). Retrieved from [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (n.d.). Retrieved from [Link]
-
4-Isopropyloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem. (n.d.). Retrieved from [Link]
-
Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed. (n.d.). Retrieved from [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH. (n.d.). Retrieved from [Link]
-
Fragments of 1 H NMR spectra of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Isopropyl-4-methyl-5-phenyloxazolidin-2-one - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]
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